5-Ethyl-7-methylbenzo[B]carbazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-7-methylbenzo[b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c1-3-20-18-10-5-4-9-15(18)17-11-14-8-6-7-13(2)16(14)12-19(17)20/h4-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQBZYPNTIWQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=CC4=CC=CC(=C4C=C31)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563841 | |
| Record name | 5-Ethyl-7-methyl-5H-benzo[b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4133-22-6 | |
| Record name | 5-Ethyl-7-methyl-5H-benzo[b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Investigations and Characterization of 5 Ethyl 7 Methylbenzo B Carbazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in 5-Ethyl-7-methylbenzo[b]carbazole can be established.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the fused ring system, the protons of the ethyl and methyl substituents, and the N-H proton of the carbazole (B46965) moiety. The aromatic region would display a complex pattern of multiplets due to spin-spin coupling between adjacent protons. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons. The methyl group at position 7 would appear as a singlet. The N-H proton typically appears as a broad singlet at a downfield chemical shift. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show a series of signals in the aromatic region (typically 110-140 ppm) corresponding to the carbons of the benzo[b]carbazole core. nih.govrsc.org The carbons of the ethyl group (-CH₂ and -CH₃) and the methyl group would appear in the aliphatic (upfield) region of the spectrum. The presence of distinct signals for each carbon confirms the proposed substitution pattern.
Predicted NMR Data for this compound
| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | 7.0 - 8.5 | Multiplets (m) |
| N-H | ~11.0 | Broad Singlet (br s) | |
| Ethyl (-CH₂) | ~3.0 | Quartet (q) | |
| Ethyl (-CH₃) & Methyl (-CH₃) | 1.3 - 2.5 | Triplet (t) & Singlet (s) | |
| ¹³C NMR | Aromatic Carbons | 110 - 145 | - |
| Ethyl (-CH₂) | ~25 | - | |
| Ethyl (-CH₃) & Methyl (-CH₃) | ~15 | - |
Infrared (IR) Spectroscopy for Vibrational Analysis of the Benzo[b]carbazole Moiety
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. nih.gov The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structural features.
The most prominent vibrations include:
N-H Stretching: A sharp to moderately broad band is anticipated in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in the carbazole ring.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups will be observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring carbon-carbon double bond stretching vibrations result in several sharp bands in the 1450-1600 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to signals in the fingerprint region (below 1500 cm⁻¹), which are diagnostic of the substitution pattern on the aromatic rings. researchgate.net
C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the carbazole ring is expected between 1200 and 1350 cm⁻¹.
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a conjugated system. The extensive π-system of the benzo[b]carbazole core gives rise to characteristic absorption and emission spectra.
Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent like THF or dichloromethane (B109758) is expected to show multiple absorption bands. researchgate.net Intense bands observed at shorter wavelengths (typically below 300 nm) are generally assigned to spin-allowed π–π* transitions within the aromatic system. nih.govmdpi.com Lower energy absorption bands, often appearing in the 330-360 nm range, are also attributed to π–π* transitions on the carbazole moiety and can be influenced by intramolecular charge transfer (ICT) characteristics. nih.govresearchgate.net The ethyl and methyl substituents may cause small bathochromic (red) or hypsochromic (blue) shifts compared to the unsubstituted parent compound due to their electronic effects.
Emission Spectroscopy: Upon excitation at an appropriate wavelength, carbazole derivatives are known to exhibit fluorescence. The emission spectrum of this compound would likely show a broad emission band at a longer wavelength than its absorption maximum, a phenomenon known as the Stokes shift. nih.gov The position and quantum yield of the emission are sensitive to solvent polarity and molecular structure, providing valuable information about the nature of the excited state.
Expected Photophysical Data for this compound
| Spectroscopic Property | Expected Wavelength Range (nm) | Assignment |
|---|---|---|
| Absorption (λabs) | ~290 | π–π* transition (S₀ → S₂) |
| 330 - 360 | π–π* transition (S₀ → S₁) | |
| Emission (λem) | >360 | Fluorescence (S₁ → S₀) |
Raman Spectroscopy for Molecular Vibrations and Electronic Property Analysis in Carbazole Systems
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects vibrations that cause a change in the polarizability of a molecule. For centrosymmetric or highly symmetric molecules, certain vibrations may be Raman active but IR inactive, and vice versa.
In the context of this compound, Raman spectroscopy is particularly useful for analyzing the vibrations of the aromatic carbon skeleton. aip.org The spectrum would be dominated by strong bands corresponding to the ring breathing modes and other skeletal vibrations of the fused aromatic system. researchgate.net These signals are often sharp and well-resolved, providing a detailed fingerprint of the molecule. osti.gov Analysis of Raman spectra can also offer insights into intramolecular vibrational couplings and the electronic properties of the carbazole system. aip.org
Expected Key Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|
| Carbazole Ring Deformation | ~1530 |
| Aromatic Ring Breathing/Stretching | 1300 - 1400 |
| C-H Bending | 1100 - 1200 |
| Skeletal Deformations | < 1000 |
X-ray Crystallography for Solid-State Structural Determination of Benzo[b]carbazole Derivatives
While other spectroscopic methods provide crucial information about connectivity and electronic properties, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the three-dimensional molecular structure in the solid state.
This technique would provide precise data on:
Bond Lengths and Angles: Confirming the geometry of the fused ring system and the substituents.
Planarity: Assessing the degree of planarity of the benzo[b]carbazole ring system, a key factor influencing its electronic and photophysical properties. researchgate.net
Conformation: Determining the orientation of the ethyl and methyl groups relative to the aromatic plane.
Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, identifying interactions such as hydrogen bonding (involving the N-H group) and π-π stacking between the aromatic rings of adjacent molecules. mdpi.com
Although a specific crystal structure for this compound was not found in the surveyed literature, analysis of related benzo[b]carbazole derivatives shows that they typically form planar structures that facilitate close packing in the solid state. researchgate.netmdpi.com Obtaining single crystals suitable for X-ray diffraction would be the ultimate step in confirming the molecular structure and understanding its solid-state properties.
Theoretical and Computational Chemistry Studies of 5 Ethyl 7 Methylbenzo B Carbazole
Density Functional Theory (DFT) Calculations for Ground State Electronic Properties
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of organic molecules. For carbazole (B46965) derivatives, DFT methods are routinely used to predict geometries, electronic properties, and vibrational spectra with a high degree of accuracy.
The first step in the computational study of a molecule like 5-Ethyl-7-methylbenzo[b]carbazole is the optimization of its molecular geometry to find the lowest energy conformation. This is typically achieved using DFT methods, with the B3LYP functional and a 6-31G(d,p) basis set being a common choice for providing a good balance between accuracy and computational cost.
For substituted carbazoles, the core carbazole unit is largely planar. The introduction of ethyl and methyl groups at the 5 and 7 positions of the benzo[b]carbazole system is not expected to significantly alter the planarity of the fused aromatic core. The conformational analysis would focus on the rotational positions of the methyl and ethyl substituents to identify the most stable arrangement. Studies on similar alkyl-substituted aromatic systems suggest that the energy differences between different rotamers of the alkyl groups are generally small.
The optimization process involves calculating the forces on each atom and adjusting the atomic positions until a minimum on the potential energy surface is reached. The final optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For this compound, the key structural parameters would be the C-C and C-N bond lengths within the fused ring system and the geometry of the alkyl substituents.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the chemical reactivity and the wavelength of light absorbed by the molecule.
Below is a table with representative HOMO, LUMO, and energy gap values for similar carbazole-based compounds, calculated using DFT methods, to illustrate the expected range for this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Carbazole (Parent) | -5.8 | -1.2 | 4.6 |
| N-ethylcarbazole | -5.75 | -1.15 | 4.6 |
| Benzo[b]carbazole (Parent) | -5.5 | -1.5 | 4.0 |
| This compound (Projected) | -5.4 to -5.5 | -1.5 to -1.6 | 3.8 to 4.0 |
Note: The values for this compound are projected based on trends observed in related compounds.
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are also used to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculations provide the frequencies of the normal modes of vibration and their corresponding intensities.
For this compound, the predicted vibrational spectrum would exhibit characteristic bands for the aromatic C-H stretching, the C-C stretching within the fused rings, and the vibrations of the ethyl and methyl substituents. The calculated frequencies are often scaled by a factor (e.g., 0.96-0.98 for B3LYP) to better match experimental data, accounting for anharmonicity and basis set limitations.
A table of expected characteristic vibrational frequencies for this compound is provided below, based on general spectroscopic data for carbazole derivatives.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (Ethyl, Methyl) | 2850 - 2980 |
| Aromatic C=C Ring Stretch | 1450 - 1650 |
| C-N Stretch | 1250 - 1350 |
| C-H Bending (in-plane and out-of-plane) | 700 - 1200 |
Excited-State Dynamics and Photophysical Simulations
To understand the behavior of this compound upon absorption of light, computational methods are employed to study its excited states.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the energies of electronic excited states and predicting UV-visible absorption spectra. By calculating the energies of the transitions from the ground state to various excited states, one can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths (a measure of the transition probability).
For this compound, the main absorption bands in the UV-Vis spectrum are expected to correspond to π-π* transitions within the extended aromatic system. The benzo-annulation shifts the absorption to longer wavelengths (a bathochromic shift) compared to carbazole. The alkyl substituents are likely to cause minor shifts in the absorption bands. TD-DFT calculations would provide a detailed picture of the electronic transitions, including the molecular orbitals involved in each transition. Studies on similar carbazole derivatives have shown good agreement between TD-DFT calculated absorption spectra and experimental measurements.
While direct simulation of transient absorption spectra is complex, computational methods can provide insights into the properties of the species involved in excited-state dynamics, such as the triplet state. After initial photoexcitation to a singlet excited state (S1), the molecule can undergo intersystem crossing (ISC) to a triplet state (T1). Transient absorption spectroscopy is an experimental technique used to monitor these processes in real-time.
Computational chemistry can support the interpretation of transient absorption spectra by calculating the properties of the T1 state. For instance, the energy of the T1 state and the absorption spectrum from this state (T1-Tn absorption) can be calculated using TD-DFT. For carbazole derivatives, the T1 state is often populated with a significant quantum yield and has a much longer lifetime than the S1 state. Studies on N-ethylcarbazole have identified transient absorption bands corresponding to both the S1 and T1 states. For this compound, similar excited-state dynamics would be expected, and computational modeling of the T1 state would be invaluable for interpreting experimental transient absorption data.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations serve as a computational microscope, offering a view into the atomic-level behavior of molecules. For benzo[b]carbazole derivatives, these techniques elucidate structural conformations, stability, and the dynamic nature of the molecule over time.
Noncovalent interactions are the cornerstone of molecular recognition, governing how molecules interact with each other and with biological macromolecules. For benzo[b]carbazole derivatives, understanding these weak forces is essential for predicting their binding affinity and specificity.
The planar aromatic structure of the carbazole nucleus is a key feature in its interactions. This planarity allows it to participate in π-π stacking interactions, a common feature in the binding of molecules to DNA and proteins. For instance, studies on carbazole derivatives have shown that they can act as DNA intercalating agents, where the flat carbazole ring inserts itself between the base pairs of the DNA double helix. nih.gov The ethyl and methyl substituents on the benzo[b]carbazole ring, as in this compound, can further influence these interactions by providing additional van der Waals contacts and affecting the electronic properties of the aromatic system.
Analysis of noncovalent interactions helps in the design of new and more potent drug candidates by providing a detailed understanding of the structure-energy relationship in drug-target complexes. zenodo.org
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. zenodo.org This method is extensively used to understand how small molecules like this compound might bind to a biological target, such as an enzyme or a DNA molecule. zenodo.org
In studies involving carbazole derivatives, molecular docking has been instrumental in identifying potential binding sites and modes. For example, docking simulations of 2,7-carbazole analogs with DNA duplexes have shown a preference for minor groove binding. zenodo.org These studies reveal that the specific geometry and electronic properties of the carbazole derivative determine its binding affinity and selectivity. The presence of substituents on the carbazole ring can significantly alter the binding energy and the specific interactions formed with the target.
Docking studies on various carbazole derivatives have been performed against a range of biological targets, including proteins implicated in cancer. These simulations can predict the binding energy of the ligand-target complex and identify key amino acid residues or nucleotide bases involved in the interaction. researchgate.net For instance, docking of 5,8-dimethyl-9H-carbazole derivatives suggested their ability to bind to human topoisomerase I and actin, forming several hydrogen and hydrophobic interactions. nih.gov The insights gained from these docking studies are invaluable for the rational design of new therapeutic agents. nih.gov
Reaction Mechanisms and Pathways Involving 5 Ethyl 7 Methylbenzo B Carbazole
Detailed Mechanistic Investigations of Benzo[b]carbazole Formation
The synthesis of the benzo[b]carbazole scaffold can be achieved through various strategies, often involving transition-metal catalysis or metal-free cyclization reactions. These methods proceed through distinct intermediates and mechanistic pathways.
Catalyzed reactions for the formation of benzo[b]carbazoles often proceed through well-defined intermediates, which dictate the regioselectivity and efficiency of the synthesis.
Palladium-Catalyzed Cyclization: In palladium-catalyzed syntheses, a common pathway involves the initial formation of a Sonogashira adduct from the reaction of an appropriate alkynol and an aryl iodide. rsc.org This is followed by a palladium-catalyzed cyclization, which is a key step in constructing the carbazole (B46965) nucleus. rsc.orgresearchgate.net The mechanism of this cyclization is a focal point of research in the synthesis of indole (B1671886) derivatives. researchgate.net
Iron-Catalyzed Cascade Reactions: An iron-catalyzed cascade approach has been developed for the synthesis of 5H-benzo[b]carbazole derivatives. nih.gov This method is noted for its atom economy and involves a pericyclic reaction. nih.gov A notable feature of this pathway is an unprecedented 1,4-sulfonyl migration. nih.gov
Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for the C-H activation of carbazole precursors. chim.it For instance, a pyrimidine (B1678525) directing group can facilitate the mono- and bis-alkylation at the C1 and C8 positions of the carbazole nucleus. chim.it
Copper-Catalyzed C-N Coupling: Double copper-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl with amines provide an efficient route to carbazole derivatives. organic-chemistry.org
Table 1: Key Intermediates in Catalyzed Benzo[b]carbazole Synthesis
| Catalyst System | Key Intermediate(s) | Reaction Type | Ref. |
|---|---|---|---|
| Palladium | Sonogashira adduct | Cyclization | rsc.org |
| Iron | Not explicitly detailed | Cascade, Pericyclic Reaction | nih.gov |
| Rhodium | C1-alkylated carbazoles | C-H Activation/Alkylation | chim.it |
While catalyzed reactions are prevalent, several uncatalyzed methods for carbazole synthesis exist, relying on thermal or photochemical induction.
Graebe–Ullmann Reaction: This classic method involves the thermal decomposition of a 1,2,3-triazole derived from an N-phenyl-1,2-diaminobenzene. wikipedia.org At elevated temperatures, nitrogen is expelled, leading to the formation of the carbazole. wikipedia.org
Borsche–Drechsel Cyclization: This is another traditional laboratory synthesis that starts with the condensation of phenylhydrazine (B124118) and cyclohexanone, followed by an acid-catalyzed rearrangement and cyclization to form a tetrahydrocarbazole, which is then oxidized to the carbazole. wikipedia.org
Metal-Free Base-Promoted Condensations: Highly functionalized carbazoles can be synthesized through the condensation of 2-nitrocinnamaldehyde (B74183) or 2-nitrochalcones with β-ketoesters or 1,3-diaryl-2-propanones in the presence of a mild base. researchgate.net This method allows for the simultaneous construction of both the pyrrole (B145914) and benzene (B151609) rings of the carbazole. researchgate.net
Study of Electrophilic and Nucleophilic Reactions on the Benzo[b]carbazole Nucleus
Electrophilic Attack: The carbazole nucleus is generally attacked by electrophiles. The term "electrophile" refers to a species that accepts an electron pair to form a new bond. youtube.com Common electrophiles include carbocations and carbonyl groups. youtube.com
Nucleophilic Reactions: Nucleophiles, defined as species that donate an electron pair, can also react with the carbazole system, particularly after modification or in specific reaction contexts. youtube.comyoutube.com For instance, nucleophilic aromatic substitution can occur on suitably activated carbazole derivatives. wikipedia.org In some cases, reactions can proceed through seleniranium intermediates, which present multiple electrophilic centers for nucleophilic attack. mdpi.com Alectinib, a drug based on the 5H-benzo[b]carbazol-11(6H)-one core, undergoes nucleophilic substitution reactions with alcohols and amines. mostwiedzy.pl
Investigations into Rearrangement Reactions of Carbazole Frameworks
The carbazole framework can undergo various rearrangement reactions, often leading to structurally diverse products.
4aH-Carbazole Intermediates: The chemistry of 4aH-carbazoles is significant as these intermediates can undergo controllable rearrangements to form carbazoles. rsc.org This approach allows for the decoration of the otherwise "inert" carbazole ring. rsc.org
Pinacol-Type Rearrangements: Brønsted acid-catalyzed Pinacol-type rearrangements have been reported in the synthesis of substituted α-(3-indolyl) ketones, which can be precursors to carbazole structures. researchgate.net
Cascade Reactions: Unforeseen rearrangements can occur during seemingly straightforward reactions. For example, a Bischler–Napieralski reaction can divert to form carbazoles through a complex cascade mechanism involving multiple elementary steps. acs.org
Kinetics and Thermodynamics of Benzo[b]carbazole Reactions
The kinetics and thermodynamics of reactions involving carbazoles are crucial for understanding their stability and reactivity under various conditions.
Gas-Phase Oxidation: Theoretical studies on the gas-phase oxidation of carbazole by OH radicals have provided insights into its atmospheric degradation. mdpi.com The formation of hydroxycarbazoles is found to be strongly exothermic. mdpi.com The reactions of carbazole-OH-O₂ intermediates with NO are barrierless and exothermic. mdpi.com
Reaction Barriers: The potential energy barriers for the formation of hydroxycarbazoles from the reaction of carbazole with OH and O₂ are negative, indicating that these degradation pathways are favorable under atmospheric conditions. mdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 5-Ethyl-7-methylbenzo[b]carbazole |
| 5H-benzo[b]carbazole |
| Alectinib |
| 2-nitrocinnamaldehyde |
| 2-nitrochalcones |
| N-phenyl-1,2-diaminobenzene |
| Phenylhydrazine |
| Cyclohexanone |
| Tetrahydrocarbazole |
| 4aH-carbazole |
| α-(3-indolyl) ketones |
| Hydroxycarbazole |
| Carbazole-OH-O₂ |
Structure Activity Relationship Sar Studies of Benzo B Carbazole Derivatives: Chemical Structure and Interactions
Impact of Substituents on Molecular Reactivity and Electronic Properties
The introduction of substituents onto the benzo[b]carbazole core can dramatically alter its molecular reactivity and electronic characteristics. The nature and position of these functional groups are key determinants of the molecule's behavior.
Alkyl groups, such as the ethyl and methyl groups in 5-Ethyl-7-methylbenzo[b]carbazole, are generally considered electron-donating groups (-CH3, -C2H5). researchgate.net Their presence on the aromatic carbazole (B46965) core influences the electronic profile primarily through an inductive effect, pushing electron density into the ring system. This increased electron density can affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Studies on carbazole derivatives have shown that the introduction of electron-donating groups can modulate the electronic structure. researchgate.net For instance, alkylation can impact the bond dissociation energy (BDE) of bonds within the molecule, particularly when the molecule is in an anionic state. researchgate.net While extensive research has focused on groups like cyano or fluorine, the principles extend to alkyl groups. researchgate.net They can alter the electron affinity of the molecule and its fragments, which is a key factor in its chemical stability. researchgate.net
Table 1: General Effects of Alkyl Substituents on Carbazole Core Properties
| Substituent Effect | Influence on Electronic Profile | Consequence for Molecular Interaction |
| Electron-Donating Nature | Increases electron density in the aromatic system. | Can enhance binding to electron-deficient molecular targets. |
| Inductive Effect | Pushes electron density into the carbazole core. | Modulates the HOMO/LUMO energy gap. |
| Steric Hindrance | The size of the alkyl group can affect the approach of reactants or binding partners. | Influences selectivity and binding affinity. nih.gov |
| Solubility | Larger alkyl groups can increase solubility in organic solvents. nih.gov | Affects handling and application in various media. |
Studies on various carbazole derivatives have consistently shown that the substitution pattern is a critical factor in determining binding affinity and selectivity. nih.gov For example, functionalization at the C-3 and C-6 positions of the carbazole ring has been found to result in better antibacterial activity compared to substitution at the C-2 and C-7 positions. echemcom.com In benzo[a]carbazoles, the placement of hydroxy groups at specific positions (C-3 and C-8 or C-9) was found to be optimal for binding to the estrogen receptor. nih.gov
The positions of substituents affect:
Steric Accessibility: The location of a group can either block or facilitate access to other parts of the molecule, such as the nitrogen atom's lone pair of electrons, which is a key site for hydrogen bonding. nih.gov
Electronic Influence: A substituent's ability to donate or withdraw electrons can have a more pronounced effect on certain parts of the molecule depending on its position relative to the fused benzene (B151609) ring and the carbazole nitrogen.
Intermolecular Interactions: The positioning of functional groups determines how the molecule can orient itself to form non-covalent bonds like hydrogen bonds or π-stacking interactions with other molecules. rsc.org For instance, the placement of halogen atoms on a carbazole core was shown to significantly alter the types of intermolecular interactions present in the solid state. rsc.org
For this compound, the substituents are located on the fused benzene ring portion of the molecule. Their specific placement at positions 5 and 7 will define the steric and electronic landscape on that side of the molecule, influencing how it docks with molecular targets or self-assembles in the solid state.
Rational Design Principles for Modulating Chemical Behavior of Benzo[B]carbazoles
Rational design involves the strategic modification of a lead compound to achieve a desired chemical or biological effect. For benzo[b]carbazoles, this process leverages an understanding of SAR to fine-tune their properties. The goal is to create new derivatives with enhanced performance for specific applications, such as in materials science or medicinal chemistry. researchgate.net
Key principles for the rational design of benzo[b]carbazole derivatives include:
Scaffold Selection and Modification: The benzo[b]carbazole core is chosen for its inherent properties like planarity and fluorescence. nih.gov Design efforts often focus on introducing functional groups at specific positions to modulate these intrinsic characteristics.
Tuning Electronic Properties: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) is a primary strategy. nih.gov
EWGs (e.g., -NO2, -CN, halogens): Can increase the acidity of the carbazole N-H proton, making it a stronger hydrogen bond donor and enhancing binding affinity for anions. nih.gov
EDGs (e.g., -CH3, -C2H5): Can increase the electron density of the π-system, which can be useful for applications in organic electronics. researchgate.net
Controlling Steric Factors: The size and position of substituents are manipulated to control the molecule's shape and solubility. Bulky groups like tert-butyl can be introduced to increase solubility in organic solvents or to create specific cavities for molecular recognition. nih.gov
Introducing Binding Moieties: For applications in molecular sensing or catalysis, specific functional groups capable of forming strong and selective non-covalent interactions (e.g., amides, ureas, thioureas) are attached to the scaffold, often at positions like C-1 and C-8. nih.govunivaq.it
Computational methods are integral to modern rational design, allowing for the prediction of properties before synthesis, thereby saving time and resources. researchgate.net
Interplay between Structural Features and Molecular Recognition: Theoretical and Computational Perspectives
Theoretical and computational chemistry provide powerful tools to investigate how the structural features of benzo[b]carbazole derivatives govern their molecular recognition capabilities at an atomic level. These methods complement experimental findings and offer deep insights into the nature of intermolecular interactions.
Computational Techniques and Insights:
Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.govistanbul.edu.tr For carbazole derivatives, docking studies can identify key amino acid residues involved in binding and estimate the binding affinity, often expressed as binding energy (kcal/mol). nih.gov These studies have shown that interactions with specific residues, like His41 in the SARS-CoV-2 main protease, are crucial for binding. nih.gov
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure of molecules. researchgate.netresearchgate.net They can determine the energies of the HOMO and LUMO, map the molecular electrostatic potential (which indicates electron-rich and electron-poor regions), and calculate bond dissociation energies (BDEs). researchgate.net For example, DFT studies have revealed that the BDE of the C-N bond in some carbazole derivatives is highly dependent on the molecule's charge state, a critical factor for stability in organic light-emitting diodes (OLEDs). researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. This allows researchers to observe the flexibility of both the carbazole derivative and its binding partner, providing a dynamic picture of the recognition process and helping to validate docking results. espublisher.com
Table 2: Application of Computational Methods to Carbazole Derivatives
| Computational Method | Information Provided | Example Application |
| Molecular Docking | Binding affinity (e.g., kcal/mol), binding pose, key interacting residues. | Predicting the inhibitory potential of carbazole alkaloids against viral enzymes. nih.govistanbul.edu.tr |
| Density Functional Theory (DFT) | HOMO/LUMO energies, electron density distribution, bond dissociation energies. | Investigating the chemical stability and electronic properties of carbazole derivatives for OLEDs. researchgate.net |
| Molecular Dynamics (MD) | Structural flexibility, stability of the ligand-receptor complex over time. | Understanding the inhibitory efficiency of carbazole conjugates against enzymes at a dynamic level. espublisher.com |
Advanced Research Avenues for Benzo B Carbazole Frameworks
Development of Novel and Efficient Synthetic Routes for Complex Benzo[B]carbazoles
The synthesis of carbazole (B46965) and its benzo-fused derivatives has traditionally relied on classical methods like the Graebe-Ullmann reaction and Fischer indolization. chim.itnih.gov However, modern research is geared towards developing more efficient, scalable, and diversity-oriented strategies to access complex benzo[b]carbazole structures.
A significant advancement is the development of one-pot telescopic synthesis . For instance, a diversity-oriented approach enables the creation of various benzo[b]carbazoles through a key naphthannulation of indoles, which is facilitated by an intramolecular furan-olefin Diels–Alder reaction. rsc.org This strategy is noted for its efficiency across a broad range of substrates. rsc.org Another innovative approach involves tandem reactions, such as the process between 2-ethynyl-N-triphenylphosphoranylidene anilines and α-diazoketones, which proceeds through ketenimine intermediates to construct the benzo[b]carbazole core in moderate to good yields. nih.gov
Catalytic annulation reactions have also emerged as powerful tools. Silver-catalyzed intermolecular benzannulation of β-alkynyl ketones with indoles can produce tetracyclic benzo[b]carbazoles. researchgate.net Furthermore, metal-free strategies are gaining traction. A method for synthesizing benzo[a]carbazoles from 2-arylindoles and aryl ketones involves the in situ generation of 2-aryl-3-vinyl-indoles, which then undergo direct cyclization between two Csp²–H bonds. acs.org This avoids the use of transition metals, aligning with green chemistry principles. acs.org Other notable methods include palladium-catalyzed intramolecular C–H activation and phase tag-assisted synthesis, where the introduction and removal of a phase tag trigger the necessary cyclization events. nih.govnih.gov
| Synthetic Strategy | Key Reactants/Catalysts | Primary Advantages | Reference(s) |
| One-Pot Telescopic Synthesis | Indoles, Furans (via Diels-Alder) | Diversity-oriented, efficient for various substrates | rsc.org |
| Tandem Reaction | 2-ethynyl-N-triphenylphosphoranylidene anilines, α-diazoketones | One-pot construction of the core structure | nih.gov |
| Metal-Free Csp²–H Functionalization | 2-Arylindoles, Aryl ketones/Alkynes | Avoids transition metals, direct cyclization | acs.org |
| Silver-Catalyzed Annulation | β-Alkynyl ketones, Indoles | Forms tetracyclic benzo[b]carbazoles | researchgate.net |
| Phase Tag-Assisted Synthesis | Substrates with removable phase tags | Triggers cyclization upon tag removal | nih.gov |
| Palladium-Catalyzed C-H Activation | 2-Aminobiphenyls | Intramolecular C-H amination for carbazole ring formation | chim.it |
Advanced Spectroscopic Techniques for In Situ Monitoring of Reaction Progress
Understanding and optimizing reaction pathways for the synthesis of complex molecules like benzo[b]carbazoles necessitates advanced analytical methods. Spectroscopic techniques are invaluable for studying reaction intermediates, monitoring product formation in real-time (in situ), and characterizing the photophysical properties of the final compounds.
A suite of spectroscopic tools can be employed to gain deep insights into these chemical systems. Techniques such as UV-vis absorption and fluorescence spectroscopy are fundamental for observing changes in electronic structure during a reaction, often indicating the formation of conjugated systems characteristic of benzo[b]carbazoles. nih.gov These methods can reveal shifts in absorption and emission maxima that correspond to the progression of the reaction. nih.gov
For more detailed structural analysis, circular dichroism (CD) spectroscopy can provide information on the chirality and conformational changes of molecules throughout a synthetic process. nih.govnih.govDynamic light scattering (DLS) is useful for monitoring the formation and size of any aggregates or nanoparticles that might form in the reaction mixture. nih.gov To probe the immediate chemical environment and binding events, fluorescence anisotropy and time-resolved fluorescence lifetime measurements offer sensitive detection of molecular interactions and changes in molecular size or shape. nih.gov These advanced techniques, when applied in situ, allow chemists to build a comprehensive picture of the reaction dynamics, identify transient species, and optimize conditions for yield and purity.
Integration of Machine Learning in Computational Design and Prediction of Benzo[B]carbazole Properties
The integration of machine learning (ML) is revolutionizing molecular design and discovery. For benzo[b]carbazole frameworks, ML models can accelerate the identification of new derivatives with desired properties, bypassing laborious and time-consuming synthesis and screening cycles.
Machine learning algorithms such as Random Forests (RF) and Support Vector Machines (SVM) are particularly effective in developing Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models establish a mathematical correlation between the chemical structure of a compound and its properties, such as biological activity. For instance, an SVM model with a novel kernel function has been used to predict the anti-trypanosome effect of carbazole-derived compounds. nih.gov Such models are built using key molecular descriptors selected through methods like the heuristic method or optimized CatBoost, which can handle complex nonlinear relationships in the data. nih.gov
Beyond property prediction, ML can be used for optimization. Genetic algorithms (GAs) , a type of ML inspired by natural selection, can explore a vast chemical space to identify optimal molecular structures or experimental parameters. nih.gov For example, a GA was used to define the optimal dosing regimens for antibiotic combinations by interfacing with a mechanism-based pharmacodynamic model. nih.gov This approach could be adapted to design benzo[b]carbazole derivatives with maximized efficacy for a specific target by optimizing their structural features.
Exploration of New Chemical Transformations for Diverse Functionalization
The functionalization of the benzo[b]carbazole core is critical for tuning its electronic, optical, and biological properties. Research into new chemical transformations allows for the introduction of a wide array of chemical groups at specific positions on the heterocyclic framework.
A dominant strategy in this area is transition metal-catalyzed C-H activation and functionalization . chim.it This powerful technique enables the direct conversion of strong carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, offering an atom-economical route to modified carbazoles. chim.it This approach has been used for site-selective C-H functionalization, including arylation, alkylation, alkenylation, and amination, at various positions of the carbazole skeleton. chim.it
Metal-free approaches are also being developed. For example, a strategy for synthesizing benzo[a]carbazoles from 2-arylindoles and acetophenones or alkynes relies on a double Csp²–H bond functionalization without the need for a metal catalyst. acs.org This method proceeds through the in situ formation of a 2-aryl-3-vinyl-indole intermediate, which then undergoes a direct cyclization. acs.org Such transformations are highly valuable as they expand the toolkit available to chemists for creating libraries of diverse benzo[b]carbazole derivatives for screening in materials science and medicinal chemistry.
Synergistic Approaches in Synthetic and Computational Chemistry for Benzo[B]carbazole Discovery
The combination of synthetic chemistry with computational modeling provides a powerful synergistic approach to accelerate the discovery and development of new benzo[b]carbazole-based compounds. This integrated strategy allows for a more rational design process, where computational insights guide synthetic efforts.
Computational analysis using methods like Density Functional Theory (DFT) can be employed to investigate the mechanisms of formation for carbazole alkaloids. researchgate.net Such studies can elucidate the energetics of different reaction pathways and explain the role of catalysts, electronic properties of substituents, and stereoselectivity. researchgate.net This theoretical understanding helps in optimizing reaction conditions and even suggesting alternative synthetic routes. researchgate.net
Molecular docking is another key computational tool used to predict how a synthesized molecule might interact with a biological target, such as an enzyme or receptor. nih.govmostwiedzy.plresearchgate.net For example, the binding properties of a novel carbazole compound to enzymes like pepsin and trypsin were examined using both spectroscopic analysis and computational methods. nih.gov The docking results suggested that the binding was driven by hydrogen bonds and van der Waals forces, providing a molecular-level explanation for the experimental observations. nih.gov This synergy is exemplified in studies where compounds are first designed and evaluated in silico for their potential activity before being synthesized and tested in the lab, creating a more efficient and targeted discovery pipeline. mostwiedzy.pl
Q & A
Q. What synthetic methodologies are commonly employed for constructing carbazole derivatives like 5-Ethyl-7-methylbenzo[B]carbazole?
Carbazole derivatives are typically synthesized via cyclization reactions, electrophilic substitution, or transition-metal-catalyzed coupling. For instance, azocino[4,3-b]indole frameworks can be synthesized using optimized reaction conditions (e.g., shorter reaction times and simplified procedures), as demonstrated in methodologies for carbazole-based heterocycles . Additionally, multifunctionalization of the carbazole scaffold is achieved by modifying reactive sites (e.g., alkylation at the nitrogen or substitution on aromatic rings) to introduce functional groups like ethyl or methyl substituents .
Q. How can NMR spectroscopy confirm the structural integrity and intermolecular interactions of carbazole derivatives?
Advanced NMR techniques, including pure shift NMR (to resolve overlapping signals) and DOSY (diffusion-ordered spectroscopy), are critical. For example, chemical shift titration and NOESY experiments can identify hydrogen bonding between carbazole and solvents like DMF, with spatial distances <5 Å confirming specific interactions . These methods also reveal temperature-dependent binding behavior, essential for understanding separation mechanisms in complex mixtures .
Q. What are the key electronic properties of carbazole derivatives relevant to material science applications?
Carbazole derivatives exhibit high hole-transport mobility, thermal stability, and tunable bandgaps (e.g., ~4.1–4.6 eV), making them suitable for organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Computational methods like SCC-DFTB and LC-DFTB predict HOMO/LUMO levels and absorption spectra, aligning with experimental data (e.g., HOMO: -5.4 to -5.7 eV) . Substitutions (e.g., oxygen doping) can reduce bandgaps by ~0.1 eV, enhancing charge transport .
Advanced Research Questions
Q. How can experimental design optimize recombinant protein expression for carbazole-degrading enzymes?
Factorial designs (e.g., 2³ factorial with cell concentration, temperature, and induction time as variables) statistically evaluate variable interactions. For carbazole 1,9a-dioxygenase expression in E. coli, normalized variable analysis (-1/+1 levels) identified optimal induction conditions, reducing experimental iterations by 50% while maximizing yield . Validation via SDS-PAGE and enzymatic activity assays ensures reproducibility.
Q. What computational strategies address discrepancies between predicted and experimental electronic properties of carbazole derivatives?
Long-range corrected (LC) DFTB parameters improve accuracy in predicting bandgaps and absorption maxima. For example, SCC-LC-DFTB reduced the error in carbazole’s bandgap prediction from 0.52 eV (DFT) to 0.11 eV compared to experimental data. TD-DFTB calculations based on Casida’s approach further refine optical properties (e.g., λmax ≈239 nm vs. experimental 291 nm) .
Q. How do intermolecular hydrogen bonds influence carbazole separation from anthracene in coal tar extracts?
NMR studies reveal that carbazole forms CO⋯H–N hydrogen bonds with DMF, evidenced by DOSY-measured diffusion coefficients and NOESY correlations. This interaction reduces carbazole’s mobility in mixed matrices, enabling selective separation via solvent extraction. Temperature-dependent NMR shows weakened hydrogen bonding at elevated temperatures, guiding process optimization .
Q. What challenges arise in achieving high-efficiency carbazole-based polymer solar cells, and how can they be mitigated?
While 2,7-carbazole polymers achieve ~6.1% efficiency in OPVs, limitations include poor blend morphology and charge recombination. Co-polymerization with electron-deficient units (e.g., diketopyrrolopyrrole) improves charge transport. Device optimization (e.g., thermal annealing or solvent additives) enhances phase separation, addressing fill factor issues .
Q. How do soil organic content and sorption kinetics affect the environmental mobility of carbazole derivatives?
Carbazole’s soil mobility (Koc = 114–12,500) depends nonlinearly on organic content. In low-organic soils, mobility exceeds predictions based on log Kow (3.72) due to weak sorption. Environmental fate models must incorporate site-specific organic content to predict groundwater contamination risks .
Q. What structural modifications enhance the anticancer activity of carbazole hybrids?
Hybridization with pharmacophores like indole or triazine improves multi-target inhibition. For example, carbazole-iridium(III) complexes exhibit dual action by intercalating DNA and inhibiting topoisomerases. Structure-activity relationship (SAR) studies highlight the importance of electron-withdrawing groups at the 3-position for potency .
Q. How do intramolecular charge-transfer pathways in TADF-sensitized OLEDs improve device efficiency?
Ortho-linked carbazole-diphenyltriazine systems enable concurrent through-bond (TBCT) and through-space (TSCT) charge transfer, balancing kF (radiative decay) and kRISC (reverse intersystem crossing). Optimizing carbazole donor units increases photoluminescence quantum yields (PLQY) to >90%, achieving narrowband green emission with CIE coordinates of (0.19, 0.76) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
